molecular formula C19H22N2 B1240482 Triprolidine CAS No. 486-12-4

Triprolidine

Cat. No.: B1240482
CAS No.: 486-12-4
M. Wt: 278.4 g/mol
InChI Key: CBEQULMOCCWAQT-WOJGMQOQSA-N
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Scientific Research Applications

Triprolidine has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Triprolidine primarily targets the histamine H1 receptor . Histamine H1 receptors are proteins that are primarily found on smooth muscle, endothelium, and central nervous system tissue. They play a crucial role in allergic reactions, causing effects like vasodilation, bronchoconstriction, smooth muscle activation, and separation of endothelial cells .

Mode of Action

This compound acts as an antagonist at the histamine H1 receptor . By binding to these receptors, it blocks the action of endogenous histamine, a compound that is released during allergic reactions . This blockage prevents histamine from exerting its effects, leading to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine pathway . Histamine, when released in response to an allergen, binds to histamine H1 receptors and triggers a cascade of reactions that lead to allergy symptoms. By blocking the H1 receptor, this compound interrupts this pathway, preventing the onset of these symptoms .

Pharmacokinetics

This compound exhibits the following pharmacokinetic properties:

These properties impact the bioavailability of this compound, influencing how quickly it takes effect and how long its effects last .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of allergy symptoms . By blocking the H1 receptor, this compound prevents histamine from triggering a cascade of reactions that lead to symptoms such as sneezing, runny nose, itchy eyes, and skin reactions . Therefore, the use of this compound can lead to a significant reduction in these symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its metabolism and excretion, potentially altering its effectiveness . Furthermore, individual factors such as the user’s age, health status, and genetic makeup can also influence how well this compound works.

Safety and Hazards

Triprolidine may cause serious side effects such as painful or difficult urination . Common side effects may include dizziness, drowsiness, blurred vision, dry mouth, nose, or throat, constipation, increased urination, or feeling nervous or restless . It is advised to avoid driving or hazardous activity until you know how this compound will affect you . Drinking alcohol can increase certain side effects of this compound .

Future Directions

While Triprolidine is a first-generation antihistamine and has been in use for many years, research is ongoing to improve the efficacy and safety of antihistamines. For example, a study has evaluated the efficacy of this compound in the treatment of temporary sleep disturbance . Another study discussed the current status and future directions of H1 antihistamines, including this compound .

Biochemical Analysis

Biochemical Properties

Triprolidine functions primarily as a histamine H1 receptor antagonist. By binding to these receptors, it blocks the action of endogenous histamine, which is responsible for many of the symptoms associated with allergic reactions . The interaction between this compound and the histamine H1 receptor is competitive, meaning that this compound competes with histamine for the same binding sites on the receptor . This binding prevents histamine from exerting its effects on the gastrointestinal tract, blood vessels, and respiratory tract, thereby providing symptomatic relief .

Cellular Effects

This compound influences various cellular processes by blocking histamine H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This blockade results in the temporary relief of symptoms such as sneezing, watery and itchy eyes, and runny nose . Additionally, this compound has anticholinergic effects, which can lead to side effects like dry mouth, blurred vision, and constipation . The sedative properties of this compound are due to its ability to cross the blood-brain barrier and interact with central nervous system receptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to histamine H1 receptors, thereby inhibiting the action of histamine . This binding is reversible and competitive, meaning that this compound can be displaced by higher concentrations of histamine . The inhibition of histamine action leads to a decrease in the symptoms of allergic reactions. Additionally, this compound’s anticholinergic properties are due to its ability to block muscarinic acetylcholine receptors, which contributes to its sedative effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is rapidly absorbed in the intestinal tract and has a bioavailability of approximately 4% when taken orally . This compound is metabolized in the liver, primarily by the enzyme CYP2D6, and has an elimination half-life of 4-6 hours . Over time, the stability and degradation of this compound can affect its efficacy, with long-term use potentially leading to tolerance and reduced effectiveness .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively alleviates symptoms of allergic reactions without causing significant adverse effects . At higher doses, this compound can cause toxicity, leading to symptoms such as drowsiness, weakness, respiratory depression, and convulsions . These toxic effects highlight the importance of adhering to recommended dosages to avoid adverse outcomes.

Metabolic Pathways

This compound is primarily metabolized in the liver by the enzyme CYP2D6 . The metabolic pathways involve the conversion of this compound into various metabolites, which are then excreted through the kidneys . The involvement of CYP2D6 in the metabolism of this compound can lead to variations in drug efficacy and safety among individuals with different CYP2D6 genotypes . Understanding these metabolic pathways is crucial for optimizing dosing regimens and minimizing adverse effects.

Transport and Distribution

This compound is transported and distributed within the body through the bloodstream. It has a high protein binding rate of approximately 90%, which affects its distribution and availability . The compound is able to cross the blood-brain barrier, which contributes to its central nervous system effects . The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to accumulate in fatty tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with histamine H1 receptors on the cell membrane . The compound’s ability to cross the blood-brain barrier allows it to exert effects on central nervous system receptors, contributing to its sedative properties . The localization of this compound within specific cellular compartments is influenced by its chemical properties and interactions with cellular transport mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triprolidine can be synthesized through a multi-step process involving the reaction of 2-bromopyridine with 4-methylbenzylamine to form an intermediate, which is then reacted with pyrrolidine to yield this compound. The reaction conditions typically involve the use of solvents such as chloroform and diethylamine, and the process is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound hydrochloride is produced by reacting this compound with hydrochloric acid. The resulting product is then purified through recrystallization to obtain a high-purity compound. The process involves the use of various solvents and reagents to ensure the stability and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Triprolidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various this compound derivatives, which may have different therapeutic applications and pharmacological properties .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its combination of antihistamine and sedative effects, making it particularly useful for treating allergy symptoms that interfere with sleep. Its ability to cross the blood-brain barrier and exert central nervous system effects distinguishes it from other antihistamines like loratadine, which are less sedating .

Properties

IUPAC Name

2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21/h2-3,6-12H,4-5,13-15H2,1H3/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEQULMOCCWAQT-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

550-70-9 (mono-hydrochloride), 6138-79-0 (mono-hydrochloride, mono-hydrate)
Record name Triprolidine [INN:BAN]
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DSSTOX Substance ID

DTXSID3023718
Record name Triprolidine
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Molecular Weight

278.4 g/mol
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Physical Description

Solid
Record name Triprolidine
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Solubility

5.37e-02 g/L
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Mechanism of Action

Triprolidine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine., Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, /SRP:/ The action of histamine results in increased permeability and formation of edema and wheal. H1 antagonists block that action., For more Mechanism of Action (Complete) data for TRIPROLIDINE (7 total), please visit the HSDB record page.
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Color/Form

Crystals from light petroleum

CAS No.

486-12-4
Record name Triprolidine
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Melting Point

59-61 °C, 60 °C
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Record name Triprolidine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does triprolidine exert its antihistaminic effects?

A1: this compound functions as a first-generation H1-receptor antagonist. [, ] It binds to the histamine H1 receptor, primarily in the central nervous system and periphery, blocking the action of histamine. [, ] This competitive antagonism prevents histamine from binding to its receptors, thus inhibiting the downstream effects mediated by histamine, such as vasodilation, increased vascular permeability, and smooth muscle contraction. [, ]

Q2: What are the downstream consequences of this compound's interaction with H1 receptors?

A2: By blocking H1 receptors, this compound effectively reduces the symptoms associated with allergic reactions, including sneezing, itching, rhinorrhea, and urticaria. [, ] Its action on central H1 receptors contributes to its sedative effects, a common characteristic of first-generation antihistamines. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C19H22N2 and a molecular weight of 278.38 g/mol. []

Q4: What spectroscopic data are available for characterizing this compound?

A4: Researchers have employed various spectroscopic techniques to characterize this compound and its metabolites. These include proton nuclear magnetic resonance (1H-NMR), desorption chemical ionization mass spectrometry (DCI-MS), electron impact mass spectrometry (EI-MS), fast atom bombardment mass spectrometry (FAB-MS), liquid chromatography-mass spectrometry (LC/MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR). [, , ]

Q5: Describe the absorption, distribution, metabolism, and excretion (ADME) of this compound.

A5: this compound is well-absorbed following oral administration. [, ] It is extensively metabolized, primarily in the liver, with less than 1% of the parent drug recovered in excreta. [] The major metabolic pathway involves oxidation of the toluene ring methyl group to a carboxylic acid, resulting in the major metabolite 2-[1-(4-carboxyphenyl)-3-(1-pyrrolidinyl-1-propenyl)] pyridine (219C69). [, ] Other identified metabolites include a gamma-aminobutyric acid analog, a pyrrolidinone analog of 219C69, and a pyridine-ring hydroxylated derivative. [] Approximately 75% of the administered dose is excreted in urine, primarily as metabolites, with the remainder eliminated in feces. []

Q6: What is the elimination half-life of this compound in humans?

A6: The elimination half-life of this compound in humans is approximately 2.27 hours. []

Q7: Does the route of administration impact the metabolism of this compound?

A7: The route of administration appears to have minimal impact on the metabolic pattern of this compound. Similar metabolite profiles were observed following both oral and intravenous administration in dogs. []

Q8: Has the efficacy of this compound been evaluated in animal models?

A8: The disposition and metabolism of this compound have been studied in mice. [] Research has also explored the effects of this compound on cold-induced pain in a rat model. []

Q9: Are there any notable findings regarding the efficacy of this compound in clinical trials?

A9: Clinical studies have demonstrated the effectiveness of this compound in treating urticaria. [] Notably, this compound exhibited superior efficacy compared to chlorphenamine maleate, with a longer effective time and no reported serious adverse reactions. []

Q10: What analytical techniques are commonly employed for the quantification of this compound in biological samples?

A10: Various analytical methods have been developed and validated for the quantification of this compound in biological matrices. These include radioimmunoassay (RIA), thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC) coupled with ultraviolet detection (HPLC-UV), and HPLC coupled with thermospray ionization mass spectrometry (HPLC-TSI-MS). [, , , ]

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